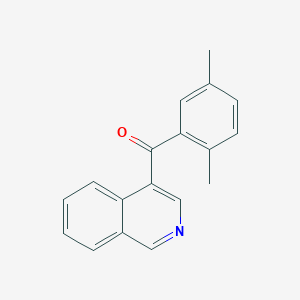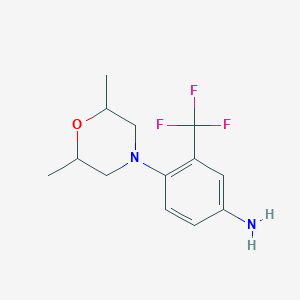
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline, also known as DTMA, is a chemical compound that has been widely used in scientific research due to its unique properties. DTMA is a fluorinated aniline derivative that has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. Specifically, 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and are often overactive in cancer cells. By inhibiting the activity of these enzymes, 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have several biochemical and physiological effects. It has been shown to have inhibitory effects on the activity of tyrosine kinases, which can lead to a decrease in cell proliferation and an increase in cell death. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline in lab experiments is its high purity. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline can be synthesized with a high degree of purity, which makes it a reliable reagent for use in experiments. However, one of the limitations of using 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is its high cost. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline. One potential direction is to explore its potential as a treatment for cancer. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have inhibitory effects on tyrosine kinases, which are often overactive in cancer cells. Further research could explore the potential of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline as a treatment for various types of cancer. Another potential direction for research is to explore the anti-inflammatory properties of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Further research could explore the potential of 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is a chemical compound that has been widely used in scientific research due to its unique properties. It can be synthesized using a variety of methods and has potential applications in the field of medicinal chemistry and drug discovery. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been found to have inhibitory effects on several enzymes, including tyrosine kinases, which makes it a promising candidate for the treatment of cancer. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. While 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has several advantages for use in lab experiments, its high cost is a limitation. Future research on 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline could explore its potential as a treatment for cancer and inflammatory diseases.
Applications De Recherche Scientifique
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has been used extensively in scientific research due to its potential applications in drug discovery. It has been found to have inhibitory effects on several enzymes, including tyrosine kinases, which makes it a promising candidate for the treatment of cancer. 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJFFBDOUYWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







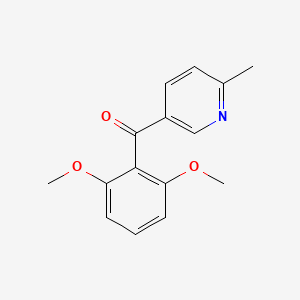
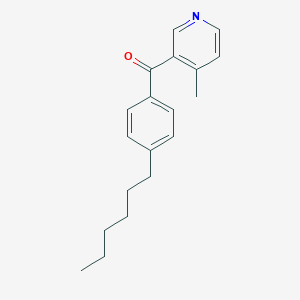

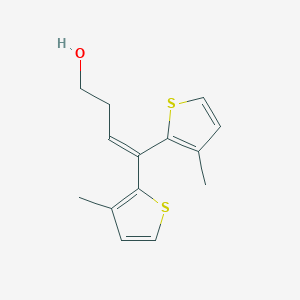

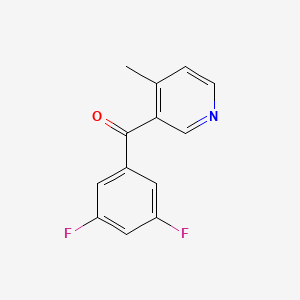

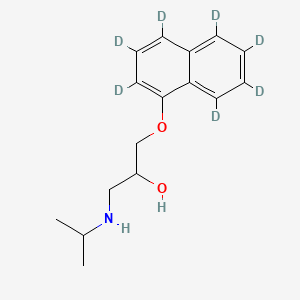
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
